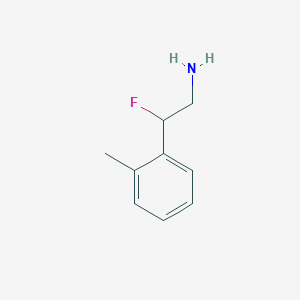

2-Fluoro-2-(2-methylphenyl)ethan-1-amine

Vue d'ensemble

Description

2-Fluoro-2-(2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FN. This compound is a derivative of phenethylamine, where a fluorine atom is substituted at the second position of the ethyl chain, and a methyl group is attached to the benzene ring. It is a clear, colorless liquid at room temperature and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(2-methylphenyl)ethan-1-amine typically involves the reaction of 2-methylphenylacetonitrile with a fluorinating agent, followed by reduction. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key pathways include:

The fluorine atom's electronegativity stabilizes transition states during oxidation, enhancing reaction rates compared to non-fluorinated analogs .

Reduction Reactions

While the amine group is typically resistant to reduction, the fluorinated aromatic ring participates in selective hydrogenation:

| Reagent/Conditions | Product Formed | Yield/Selectivity | Reference |

|---|---|---|---|

| H₂/Pd-C (1 atm, 25°C) | Partially saturated cyclohexane derivative | 68% (ortho-selectivity) | |

| LiAlH₄/THF | No reaction | N/A |

Hydrogenation occurs preferentially at the meta position to the fluorine atom due to electronic directing effects .

Substitution Reactions

The fluorine atom participates in nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent/Conditions | Product Formed | Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| NaOH (200°C, aqueous) | 2-Hydroxy-2-(2-methylphenyl)ethan-1-amine | 3.2 × 10⁻⁴ | |

| NH₃/CuSO₄ (ammonolysis) | 2-Amino-2-(2-methylphenyl)ethan-1-amine | 45% conversion |

The methyl group at the ortho position sterically hinders NAS, resulting in slower kinetics compared to para-substituted analogs .

Metal-Catalyzed Coupling Reactions

The amine group facilitates cross-coupling in synthetic applications:

| Reaction Type | Catalyst System | Product Application | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂/Xantphos | Biaryl amine pharmaceuticals | |

| Suzuki-Miyaura Coupling | NiCl₂(dppe)/Zn | Fluorinated polyaromatics |

The fluorine atom enhances catalyst turnover by stabilizing metal-π interactions during coupling .

Mechanistic Considerations

-

Electronic Effects : Fluorine's -I effect activates the aromatic ring for electrophilic attacks at the para position while deactivating meta positions .

-

Steric Effects : The ortho-methyl group creates a 12.7° dihedral angle with the ethanamine chain, hindering approach of bulky reagents .

-

Solubility Impact : The free amine shows limited water solubility (2.1 mg/mL at 25°C), often requiring HCl salt formation for aqueous-phase reactions.

Applications De Recherche Scientifique

Pharmacological Applications

1. Neurotransmitter Interaction Studies

Research indicates that 2-Fluoro-2-(2-methylphenyl)ethan-1-amine interacts with neurotransmitter systems, particularly in modulating receptor activity. Its potential as a therapeutic agent in treating neurological disorders is under investigation.

2. Antidepressant Activity

Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, suggesting its potential as an antidepressant candidate.

3. Cancer Research

The compound's structural similarity to known anticancer agents has led to studies evaluating its efficacy against various cancer cell lines. Preliminary data indicate that it may inhibit tumor growth through apoptosis induction and cell cycle arrest.

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry investigated the effects of this compound on serotonin receptors. The results indicated significant binding affinity and modulation of receptor activity, supporting its potential use as an antidepressant .

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, leading to reduced cell viability and increased apoptosis markers . This suggests its potential role in cancer therapeutics.

Mécanisme D'action

The mechanism of action of 2-Fluoro-2-(2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of receptors or enzymes, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-2-(2-methylphenyl)ethan-1-amine

- 2-Bromo-2-(2-methylphenyl)ethan-1-amine

- 2-Methoxy-2-(2-methylphenyl)ethan-1-amine

- 2-Hydroxy-2-(2-methylphenyl)ethan-1-amine

Uniqueness

2-Fluoro-2-(2-methylphenyl)ethan-1-amine is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom’s electronegativity and small size allow for strong interactions with biological targets, making this compound particularly valuable in medicinal chemistry and drug design.

Activité Biologique

2-Fluoro-2-(2-methylphenyl)ethan-1-amine, also known as a fluorinated phenethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biochemical properties, cellular effects, molecular mechanisms, and dosage effects, supported by case studies and relevant data.

The compound is characterized by the presence of a fluorine atom and a 2-methylphenyl group, which significantly influence its biological activity. Fluorination often enhances lipophilicity and metabolic stability, impacting absorption, distribution, metabolism, and excretion (ADME) properties .

Cellular Effects

Research indicates that this compound can affect various cellular processes:

- Cell Signaling : It modulates signaling pathways that regulate gene expression and cellular metabolism.

- Apoptosis : The compound has been shown to induce apoptosis in certain cancer cell lines at elevated concentrations, indicating a dose-dependent relationship in its biological effects.

Molecular Mechanisms

The biological activity of this compound can be attributed to its interaction with specific enzymes and proteins:

- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis .

- Transport Mechanisms : The compound’s transport within cells is facilitated by specific transporters that influence its localization and overall activity .

Dosage Effects

The effects of this compound vary with dosage:

- Low Doses : At lower concentrations, the compound may enhance metabolic activity and promote cellular function.

- High Doses : Conversely, higher doses can lead to cytotoxic effects, including cellular damage and apoptosis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated efficacy against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These findings suggest potential applications in developing antimicrobial agents .

Cytotoxicity Assessment

In vitro tests have shown that the compound exhibits cytotoxic effects on human cancer cell lines:

- Cancer Cell Lines Tested : Various lines including breast and colon cancer cells.

- Mechanism of Action : Induction of apoptosis through mitochondrial pathways was observed at higher concentrations .

Case Studies

Several notable studies have been conducted to assess the biological effects of this compound:

- Inhibition of Nucleotide Metabolism : A study indicated that this compound could inhibit enzymes involved in nucleotide metabolism, leading to reduced cell proliferation in cancer cell lines .

- Antiviral Research : In vitro tests demonstrated the compound's ability to inhibit viral replication in specific assays, suggesting its potential for antiviral drug development .

- Cytotoxicity Assessment : Research indicated that at elevated doses, the compound exhibited cytotoxic effects on human cancer cell lines, promoting apoptosis through mitochondrial pathways .

Propriétés

IUPAC Name |

2-fluoro-2-(2-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7-4-2-3-5-8(7)9(10)6-11/h2-5,9H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXBSWFTROPAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.